
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one and its derivatives have been synthesized and characterized for various scientific applications. For instance, Govindhan et al. (2017) synthesized a related compound using click chemistry approach, highlighting its potential in drug discovery through spectroscopic characterization and crystal structure analysis. The cytotoxicity and molecular docking studies further elucidate its pharmacokinetic nature and potential biological applications Govindhan et al., 2017.
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial and antifungal potential of compounds with the aminomethylpiperidinyl and triazolyl ethanone structure. Pitucha et al. (2005) explored the antibacterial activities of 1-aminomethyl derivatives of triazoline-thione, indicating the relevance of such structures in developing antimicrobial agents Pitucha et al., 2005. Similarly, Rameshbabu et al. (2019) synthesized triazole-thiazolidine clubbed heterocyclic compounds showing promising antimicrobial behavior Rameshbabu et al., 2019.
Corrosion Inhibition
The compound and its derivatives have also been evaluated for their effectiveness in corrosion inhibition. Raj and Rajendran (2013) investigated the inhibiting effect of piperidine derivatives on the corrosion of brass in natural seawater, showcasing the compound's potential in protecting metals against corrosion Raj & Rajendran, 2013.
Antitumor and Antifungal Agents
Furthermore, compounds containing the aminomethylpiperidinyl and triazolyl ethanone structure have been explored for their antitumor and antifungal activities. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols showing effects on tumor DNA methylation, indicating potential antitumor applications Hakobyan et al., 2020. Additionally, compounds with oxime ether and phenoxyl pyridinyl moiety have shown significant fungicidal activities, suggesting their use as antifungal agents Bai et al., 2020.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-5-9-1-3-14(4-2-9)10(16)6-15-8-12-7-13-15/h7-9H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDOWBAVHIWUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





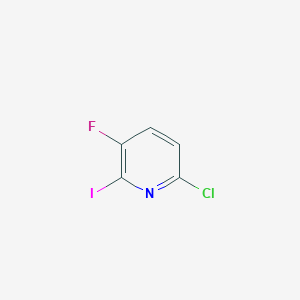
![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
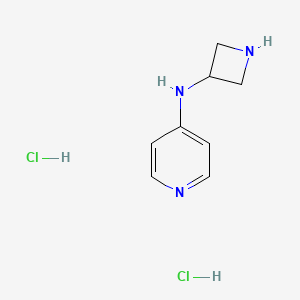
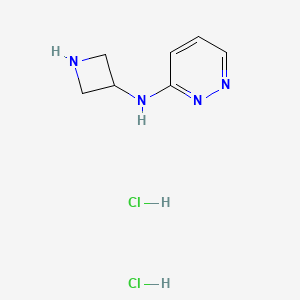
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
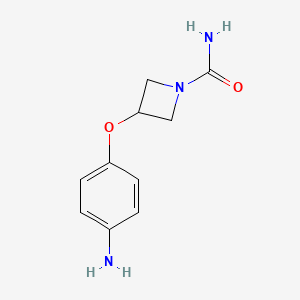
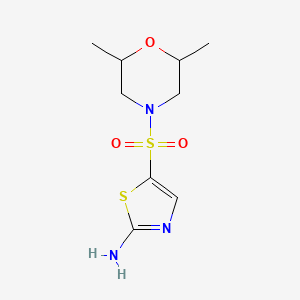
![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)


